N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide
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Overview
Description
N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide is a complex organic compound with a unique structure that includes phenoxy and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 4-(acetyl(methyl)amino)phenol with epichlorohydrin to form an intermediate, which is then reacted with 4-hydroxyphenyl-N-methylacetamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[acetyl(methyl)amino]phenyl}-3-aminobenzamide
- N-(4-acetyl-2-methylphenyl)acetamide
- Phenoxy acetamide derivatives (e.g., chalcone, indole, quinoline derivatives)
Uniqueness
N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-15(24)22(3)17-5-9-20(10-6-17)27-13-19(26)14-28-21-11-7-18(8-12-21)23(4)16(2)25/h5-12,19,26H,13-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAXEVZLRFIKDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)N(C)C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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